molecular formula C6H10N4 B13123250 6-Methylpyridine-2,3,4-triamine CAS No. 856835-00-2

6-Methylpyridine-2,3,4-triamine

Cat. No.: B13123250
CAS No.: 856835-00-2
M. Wt: 138.17 g/mol
InChI Key: ZDDXYQCYGIUERO-UHFFFAOYSA-N
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Description

6-Methylpyridine-2,3,4-triamine is an organic compound with the molecular formula C6H9N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of three amino groups attached to the pyridine ring, specifically at the 2, 3, and 4 positions, with a methyl group at the 6 position. Pyridine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyridine-2,3,4-triamine can be achieved through several synthetic routes. One common method involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Methylpyridine-2,3,4-triamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a wide range of substituted pyridines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methylpyridine-2,3,4-triamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the enzyme. The compound can also participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Methylpyridine: A simpler derivative with only one methyl group.

    3-Methylpyridine: Another derivative with a methyl group at the 3 position.

    4-Methylpyridine: A derivative with a methyl group at the 4 position.

Uniqueness

6-Methylpyridine-2,3,4-triamine is unique due to the presence of three amino groups and a methyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

856835-00-2

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

6-methylpyridine-2,3,4-triamine

InChI

InChI=1S/C6H10N4/c1-3-2-4(7)5(8)6(9)10-3/h2H,8H2,1H3,(H4,7,9,10)

InChI Key

ZDDXYQCYGIUERO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)N)N)N

Origin of Product

United States

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